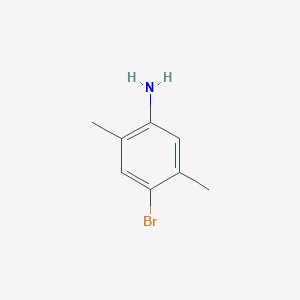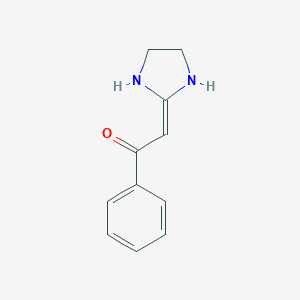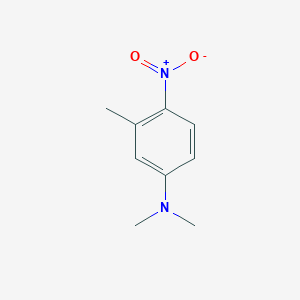
N,N,3-trimethyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N,3-trimethyl-4-nitroaniline” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20400 . It is also known by several synonyms such as 3,N,N-trimethyl-4-nitro-aniline, 6-Nitro-3-dimethylamino-toluol, and 5-(dimethylamino)-2-nitrotoluene .
Molecular Structure Analysis
The molecular structure of “N,N,3-trimethyl-4-nitroaniline” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Aplicaciones Científicas De Investigación
Spectroscopic Applications
Research on related nitroaniline compounds, such as 2,6-dimethyl-3-nitroaniline, has explored their behavior in high-resolution solid-state 13C NMR spectroscopy. The study by Naito, Ganapathy, and Mcdowell (1982) demonstrates how cross-polarization and magic-angle spinning techniques can reveal characteristic line broadening or asymmetric doublet patterns in the NMR spectra of carbon atoms bonded to nitrogen in these compounds. This research is crucial for understanding the electronic environment of nitroanilines and could be applied to studying the structural and electronic properties of N,N,3-trimethyl-4-nitroaniline in the solid state (Naito, Ganapathy, & Mcdowell, 1982).
Organic Synthesis and Catalysis
The work by Asahara, Sofue, Kuroda, and Nishiwaki (2018) on the alkynylation and cyanation of alkenes using nitro groups showcases the potential of nitro compounds in facilitating complex organic reactions. Although N,N,3-trimethyl-4-nitroaniline was not directly used, this research highlights the versatility of nitro compounds in organic synthesis, suggesting that N,N,3-trimethyl-4-nitroaniline could be explored for similar applications in creating complex organic molecules (Asahara et al., 2018).
Environmental Applications
Mahmoud, Abdou, Shehata, Header, and Hamed (2016) investigated the use of a nanosorbent for removing nitroaniline compounds from water. Their research aimed at efficient removal of these compounds from aqueous solutions, highlighting the environmental impact and potential hazards of nitroanilines. This study suggests the environmental relevance of researching compounds like N,N,3-trimethyl-4-nitroaniline, especially in the context of water purification and the mitigation of pollution (Mahmoud et al., 2016).
Photocatalysis and Imaging
Wu, Chen, Holmberg-Douglas, Bida, Tu, Ma, Wu, Nicewicz, and Li (2023) disclosed a method for efficient cyanation of electron-rich arenes via organic photoredox catalysis. Their study provides insights into the use of nitroaniline derivatives in developing new positron emission tomography (PET) agents, showcasing the broader applications of nitro compounds in both catalysis and biomedical imaging. Such research could inspire further studies on the specific applications of N,N,3-trimethyl-4-nitroaniline in the field of photocatalysis and imaging (Wu et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
N,N,3-trimethyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZNJKIENBZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393120 |
Source


|
| Record name | N,N,3-trimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-4-nitroaniline | |
CAS RN |
90556-89-1 |
Source


|
| Record name | N,N,3-trimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

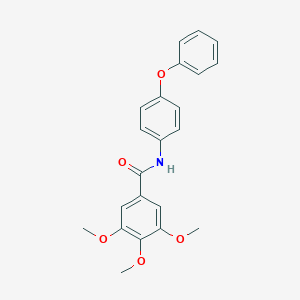
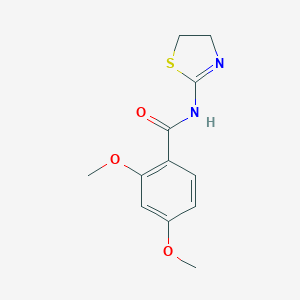
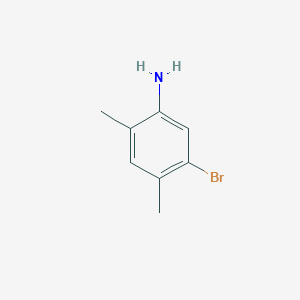
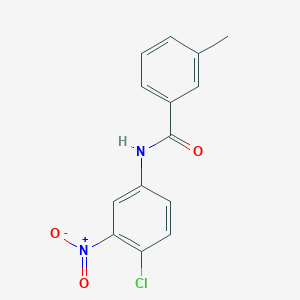

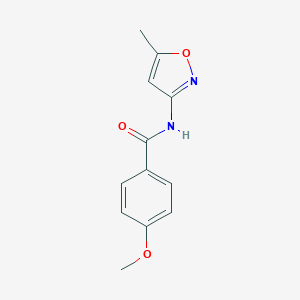
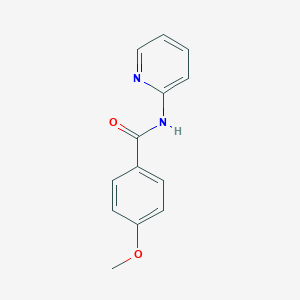
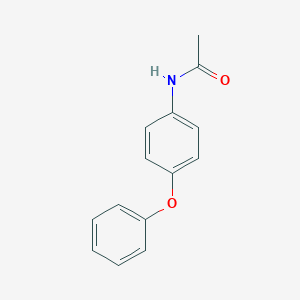
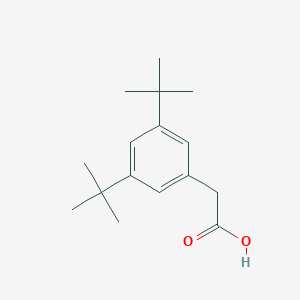
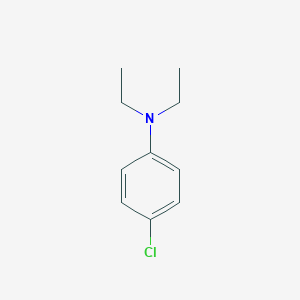
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
